molecular formula C8H9ClS B1586667 Chloromethyl p-Tolyl Sulfide CAS No. 34125-84-3

Chloromethyl p-Tolyl Sulfide

Cat. No. B1586667
CAS RN: 34125-84-3
M. Wt: 172.68 g/mol
InChI Key: VFQYMJYUSRAJCZ-UHFFFAOYSA-N
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Description

Chloromethyl p-Tolyl Sulfide is a chemical compound with the molecular formula C8H9ClS and a molecular weight of 172.67 . It is also known by other names such as 4-(Chloromethylthio)toluene and p-Tolyl Chloromethyl Sulfide .


Molecular Structure Analysis

Chloromethyl p-Tolyl Sulfide has a total of 19 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfide .


Physical And Chemical Properties Analysis

Chloromethyl p-Tolyl Sulfide is a clear liquid with a specific gravity of 1.17 at 20°C .

Scientific Research Applications

Spirocyclic Compounds Synthesis

Chloromethyl p-Tolyl Sulfide is instrumental in synthesizing spirocyclic compounds. Satoh, Kawashima, Takahashi, and Sakai (2003) demonstrated its use in synthesizing spiro[4.n]alkenones from cyclic ketones and chloromethyl p-tolyl sulfoxide. This process achieved high yields and excellent asymmetric induction, leading to the total synthesis of racemic spirocyclic sesquiterpene, acorone (Satoh, Kawashima, Takahashi, & Sakai, 2003).

Organic Anion Reactions

Mąkosza and Ostrowski (1991) explored the reactions of organic anions using chloromethyl p-tolyl sulphone. Their work focused on how the carbanion of chloromethyl p-tolyl sulphone reacts with cyanonaphthalene derivatives, leading to various products depending on the reaction conditions (Mąkosza & Ostrowski, 1991).

Bicycloalkanes Synthesis

Satoh, Ogata, and Wakasugi (2006) used chloromethyl p-tolyl sulfoxide for the synthesis of bicyclo[n.1.0]alkanes. Their method involved treating 1-chlorovinyl p-tolyl sulfoxides with lithium enolate of tert-butyl acetate, leading to high yields of bicycloalkanes via magnesium carbenoid 1,3-CH insertion (Satoh, Ogata, & Wakasugi, 2006).

Asymmetric Synthesis of Cyclopentenones

Satoh, Yoshida, Takahashi, and Ota (2003) utilized chloromethyl p-tolyl sulfoxide for the asymmetric synthesis of 4,4-disubstituted 2-cyclopentenones. This involved synthesizing enantiomerically pure sulfoxides and converting them into cyclopentenones with high asymmetric induction (Satoh, Yoshida, Takahashi, & Ota, 2003).

Synthesis of α-Chlorocyclobutanones

Saitoh, Sampei, Kimura, Kato, Ishida, and Satoh (2012) reported a method for synthesizing multi-substituted α-chlorocyclobutanones using chloromethyl p-tolyl sulfoxide. Their approach involved creating sulfoxides and then converting them into α-chlorocyclobutanones via nucleophilic ring closure (Saitoh et al., 2012).

Additional Applications

Further studies by Satoh and colleagues in various years explored the use of chloromethyl p-tolyl sulfide in synthesizing different organic compounds, such as trisubstituted cyclopentenones, bicycloalkanes with carboxylate or acetamide moieties, and α-quaternary α-amino aldehydes. These studies highlight the versatility of chloromethyl p-tolyl sulfide in organic synthesis, particularly in asymmetric synthesis and the creation of complex molecular structures (Satoh et al., 2001-2011).

Safety and Hazards

Chloromethyl p-Tolyl Sulfide is a combustible liquid that can cause skin and eye irritation . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

1-(chloromethylsulfanyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-7-2-4-8(5-3-7)10-6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYMJYUSRAJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363596
Record name Chloromethyl p-Tolyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloromethyl p-Tolyl Sulfide

CAS RN

34125-84-3
Record name Chloromethyl p-Tolyl Sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl p-Tolyl Sulfide
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Synthesis routes and methods

Procedure details

Methyl p-tolyl sulfide (75 g, 542.27 mmol) was diluted in chorobenzene (452 mL). N-Chloro Succinimide (NCS) (76.07 g, 1.05 eq) was added in small portions maintaining the temperature between 35° C. and 45° C., under an argon atmosphere. The reaction mixture was stirred within the same temperature range until the reaction was complete. Thereafter, a solid separated out from the solution. The suspension was filtered, and the solid washed with chlorobenzene (50 ml). The filtrate was washed with water (3×225 mL). The resulting organic phase was dried with anhydrous magnesium sulfate and concentrated. The crude product was purified by distillation to give 102.68 g (100%) of the desired product as yellow oil (bp: 96° C. at 40 Pa).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
452 mL
Type
solvent
Reaction Step One
Quantity
76.07 g
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes for Chloromethyl p-Tolyl Sulfide and what are the safety precautions when handling this compound?

A1: Chloromethyl p-Tolyl Sulfide is often synthesized by chlorinating methyl p-tolyl sulfide with Sulfuryl Chloride in methylene chloride. [] This method is widely used due to its convenience and efficiency. [] Due to the potential toxicity of the reagents and product, it is crucial to handle Chloromethyl p-Tolyl Sulfide and associated reactions in a well-ventilated fume hood. []

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